3-Chloroacrylate

Description

Contextual Significance in Organic Chemistry Research

In the field of organic chemistry, 3-chloroacrylate and its derivatives serve as valuable intermediates for the synthesis of more complex molecules. cmu.eduacs.org Their utility stems from the multiple reactive sites within their structure. The esters of 3-chloroacrylic acid, in particular, are important building blocks in synthetic pathways. cmu.eduacs.org

The α,β-unsaturated carbonyl system is a key feature that dictates the reactivity of these compounds. This arrangement facilitates conjugate addition reactions, where nucleophiles attack the β-carbon of the double bond. This reactivity allows for the introduction of various functional groups and the formation of substituted acrylates. Furthermore, the acyl chloride derivative, 3-chloro-acryloyl chloride, is highly reactive and participates in nucleophilic acyl substitution reactions to form a range of esters and amides. The stereochemistry of the double bond (E or Z) is often crucial, and stereoselective synthesis methods are a significant area of investigation to control the geometry of the products.

Scope of Academic Inquiry into this compound

Academic research into this compound is multifaceted, encompassing its chemical synthesis, reactivity, and its role in biochemical pathways, particularly in the context of environmental science.

Detailed Research Findings

Stereospecific Synthesis: A primary focus of research has been the development of methods for the stereospecific synthesis of this compound esters. One notable method is the palladium-catalyzed carbonylation of terminal acetylenes. This reaction, conducted under carbon monoxide in the presence of a palladium chloride catalyst and cupric chloride, allows for the highly regio- and stereospecific synthesis of (Z)-3-chloroacrylate esters with yields reported to be in the range of 30% to 72%. cmu.eduacs.org The polarity of the solvent system has been shown to be a critical factor in determining the stereochemistry of the resulting ester. cmu.edu Other synthetic strategies involve the chlorination of acrylic acid derivatives using reagents such as thionyl chloride.

Chemical Reactivity: The reactivity of this compound derivatives is well-documented. The acyl chloride form readily undergoes nucleophilic acyl substitution, where the chloride on the carbonyl group is displaced by nucleophiles to form esters, amides, and other carboxylic acid derivatives. The α,β-unsaturated system allows for Michael-type conjugate additions. For instance, Grignard reagents add to the β-position with high regioselectivity, while thiols also add in an anti-Markovnikov fashion due to the electron-withdrawing nature of the chlorine atom.

Enzymatic Degradation: A significant body of research has explored the biodegradation of 3-chloroacrylic acid, which is a stable and persistent degradation product of the soil fumigant 1,3-dichloropropene (B49464). pnas.orgnih.gov Scientists have identified bacteria, such as Pseudomonas pavonaceae, that can utilize this compound as a sole carbon source. pnas.orgnih.gov This ability is attributed to specific enzymes called 3-chloroacrylic acid dehalogenases (CaaD). There are isomer-specific dehalogenases, with trans-3-chloroacrylic acid dehalogenase (CaaD) and cis-3-chloroacrylic acid dehalogenase (cis-CaaD) acting on their respective substrates. acs.orgresearchgate.net

The enzymatic reaction proceeds via a hydrolytic dehalogenation, converting this compound into malonate semialdehyde, which is then further metabolized. pnas.orgacs.org Structural and mechanistic studies of these enzymes, which belong to the tautomerase superfamily, have revealed a catalytic N-terminal proline residue that is crucial for their function. acs.orgresearchgate.net

The catalytic efficiency of these enzymes is remarkable. Research has shown that the uncatalyzed hydrolysis of trans-3-chloroacrylate is an exceedingly slow process, with an extrapolated half-life of approximately 24,000 years at 19°C. pnas.orgnih.gov In contrast, the enzyme CaaD accelerates this reaction by a factor of about 10¹², achieving a half-time of just 0.18 seconds. pnas.org This massive rate enhancement underscores the profound catalytic power of the enzyme and its importance in the bioremediation of halogenated environmental pollutants.

Structure

2D Structure

3D Structure

Properties

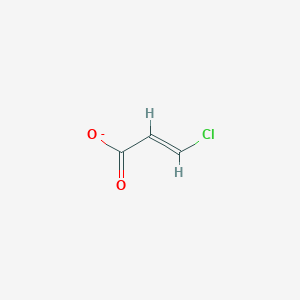

Molecular Formula |

C3H2ClO2- |

|---|---|

Molecular Weight |

105.5 g/mol |

IUPAC Name |

(E)-3-chloroprop-2-enoate |

InChI |

InChI=1S/C3H3ClO2/c4-2-1-3(5)6/h1-2H,(H,5,6)/p-1/b2-1+ |

InChI Key |

MHMUCYJKZUZMNJ-OWOJBTEDSA-M |

SMILES |

C(=CCl)C(=O)[O-] |

Isomeric SMILES |

C(=C/Cl)\C(=O)[O-] |

Canonical SMILES |

C(=CCl)C(=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 3 Chloroacrylate and Its Derivatives

Stereoselective Synthesis Approaches

The spatial arrangement of atoms, or stereochemistry, is a crucial factor in the application of 3-chloroacrylates. Consequently, developing methods that selectively produce a desired stereoisomer is of significant interest to synthetic chemists. cmu.eduacs.org

(Z)-3-Chloroacrylate Ester Synthesis

The (Z)-isomer of 3-chloroacrylate esters can be synthesized through several methodologies, with a focus on achieving high stereospecificity.

A highly effective and stereospecific method for synthesizing (Z)-3-chloroacrylate esters involves the palladium-catalyzed carbonylation of terminal acetylenes. cmu.eduacs.org This reaction is conducted under an atmosphere of carbon monoxide at room temperature. cmu.edu It utilizes a catalytic amount of palladium(II) chloride (PdCl₂) and a super-stoichiometric amount of cupric chloride (CuCl₂). cmu.eduacs.org This process has been successfully applied to a variety of terminal acetylenes and aliphatic alcohols, including primary, secondary, and even sterically hindered tertiary alcohols. cmu.eduacs.org The reaction proceeds with high regio- and stereospecificity, exclusively yielding the (Z)-isomer. cmu.edu The proposed mechanism suggests a cis-chloropalladation of the acetylene, followed by migratory insertion of carbon monoxide and subsequent alcoholysis to yield the final product. cmu.edu The role of cupric chloride is to reoxidize the palladium catalyst, allowing it to re-enter the catalytic cycle. cmu.edu

Table 1: Palladium-Catalyzed Carbonylation of Phenylacetylene with Various Alcohols

| Entry | Alcohol | Product | Yield (%) |

|---|---|---|---|

| 1 | Methanol | Methyl (Z)-3-chloro-3-phenylacrylate | 58 |

| 2 | Ethanol | Ethyl (Z)-3-chloro-3-phenylacrylate | 62 |

| 3 | Isopropanol | Isopropyl (Z)-3-chloro-3-phenylacrylate | 65 |

| 4 | s-Butanol | s-Butyl (Z)-3-chloro-3-phenylacrylate | 70 |

| 5 | t-Butanol | t-Butyl (Z)-3-chloro-3-phenylacrylate | 72 |

| 6 | t-Pentanol | t-Pentyl (Z)-3-chloro-3-phenylacrylate | 72 |

Reaction conditions: Phenylacetylene (1 mmol), alcohol, PdCl₂ (0.056 mmol), CuCl₂ (3 mmol), CO (1 atm), benzene (B151609) (10 mL), room temperature, 2 h. Yields are for isolated products. cmu.edu

The polarity of the solvent system plays a significant role in directing the stereochemical outcome of the palladium-catalyzed carbonylation. cmu.eduacs.org Research has shown that using a less polar solvent mixture, such as alcohol in benzene, favors the formation of (Z)-3-chloroacrylate esters. cmu.edu In more polar solvents, the reaction can lead to different products. ajpojournals.org The selectivity of the reaction is highly dependent on the solvent's ability to stabilize charged intermediates and transition states that occur during the catalytic cycle. cmu.eduajpojournals.org This highlights the importance of solvent selection in optimizing the synthesis for the desired stereoisomer. ajpojournals.org

An alternative stereospecific synthesis of (Z)-3-chloroacrylate esters involves the reaction of acetylenecarboxylates with lithium chloride in acetic acid. cmu.eduacs.org This method provides another route to the (Z)-isomer, contrasting with other synthesis methods that often yield a mixture of (Z) and (E)-isomers, with the (E)-isomer being the predominant product. cmu.edu

(E)-3-Chloroacryloyl Chloride Synthesis

The synthesis of the (E)-isomer, specifically (E)-3-chloroacryloyl chloride, requires different strategies to ensure high stereoselectivity.

The stereoselective synthesis of (E)-3-chloroacryloyl chloride can be optimized by carefully controlling the catalytic conditions. One common method involves the reaction of (E)-3-chloro-acrylic acid with a chlorinating agent like thionyl chloride or oxalyl chloride. The optimization of this process includes several factors:

Catalyst Screening: The use of Lewis acids, such as zinc chloride (ZnCl₂) or iron(III) chloride (FeCl₃), can enhance the E-selectivity.

Solvent Effects: The choice of solvent is critical. Low-polarity solvents, like toluene (B28343), are favored as they reduce the stabilization of the transition state that leads to the (Z)-isomer. Conversely, polar aprotic solvents such as DMF can also favor the E-configuration.

Temperature Control: Lowering the reaction temperature, for instance to a range of 0–10°C, helps to minimize the thermal isomerization from the (Z) to the (E) form.

A study demonstrated that reacting 3-chloroacrylic acid with thionyl chloride in toluene at -10°C can achieve a stereoselectivity of 98% for the (E)-isomer.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| (E)-3-Chloro-acrylic acid |

| (E)-3-chloro-acryloyl chloride |

| (E)-3-chloroacrylate esters |

| (Z)-3-chloroacrylate esters |

| Acetic acid |

| Acetylenecarboxylates |

| Benzene |

| Carbon monoxide |

| Cupric chloride |

| Ethanol |

| Ethyl (Z)-3-chloro-3-phenylacrylate |

| Iron(III) chloride |

| Isopropanol |

| Isopropyl (Z)-3-chloro-3-phenylacrylate |

| Lithium chloride |

| Methanol |

| Methyl (Z)-3-chloro-3-phenylacrylate |

| Oxalyl chloride |

| Palladium(II) chloride |

| Phenylacetylene |

| s-Butanol |

| s-Butyl (Z)-3-chloro-3-phenylacrylate |

| t-Butanol |

| t-Butyl (Z)-3-chloro-3-phenylacrylate |

| t-Pentanol |

| t-Pentyl (Z)-3-chloro-3-phenylacrylate |

| Thionyl chloride |

| Toluene |

Influence of Lewis Acids and Solvent Effects on E-Selectivity

The stereoselective synthesis of (E)-3-chloroacrylate derivatives is significantly influenced by the choice of Lewis acids and solvents. Lewis acids can catalyze the chlorination of acrylic acid derivatives, enhancing the E-selectivity of the reaction. For instance, the use of zinc oxide (ZnO) or zirconium tetrachloride (ZrCl₄) as catalysts in the reaction of acrylic acid with phenylchloroform at temperatures between 105–180°C has been reported to yield (E)-3-chloro-acryloyl chloride with yields of 78–84% and an E-selectivity of 85–90%. The Lewis acid facilitates the transfer of chlorine, and simultaneous distillation of the product prevents decomposition.

Solvent polarity also plays a crucial role in determining the stereochemical outcome. Low-polarity solvents, such as toluene, tend to favor the formation of the (E)-isomer. This is attributed to the reduced stabilization of the transition state leading to the (Z)-form in nonpolar environments. A study demonstrated that reacting 3-chloroacrylic acid with thionyl chloride in toluene at -10°C can achieve 98% stereoselectivity for the (E)-isomer. In contrast, polar aprotic solvents can also favor the E-configuration by minimizing steric hindrance.

The table below summarizes the effect of different Lewis acids and solvents on the synthesis of (E)-3-chloro-acryloyl chloride.

Table 1: Influence of Lewis Acids and Solvents on E-Selectivity

| Catalyst | Chlorinating Agent | Solvent | Temperature (°C) | Yield (%) | E-Selectivity (%) |

|---|---|---|---|---|---|

| ZnO (5 mol%) | Phenylchloroform | - | 110–130 | 78–84 | 85–90 |

| ZrCl₄ | Phenylchloroform | - | 105–180 | - | - |

| None | Thionyl chloride | Toluene | -10 | - | 98 |

Temperature Control for Z→E Isomerization Minimization

Temperature is a critical parameter in controlling the stereochemistry of 3-chloroacrylates. Lower temperatures are generally employed to minimize the potential for Z to E isomerization, which can occur at elevated temperatures. For instance, the reaction of acrylic acid with oxalyl chloride is conducted at 0–5°C to produce (E)-3-chloro-acryloyl chloride with high efficiency (85–92%). Similarly, the highly stereoselective synthesis of the (E)-isomer using thionyl chloride in toluene is performed at a significantly low temperature of -10°C. These cryogenic conditions are necessary to prevent thermal isomerization and ensure the kinetic product is favored.

Z-Selective C(sp²)–H Chlorination of Acrylamides

A novel and efficient method for the synthesis of Z-β-chloroacrylamides involves the electrochemical oxidative Z-selective C(sp²)–H chlorination of acrylamides. thieme-connect.com This catalyst- and organic oxidant-free method is applicable to a wide range of substituted tertiary acrylamides and provides good yields. thieme-connect.com The process is performed using magnesium chloride as the chlorine source and can be conducted on a gram scale in a flow system. thieme-connect.com

The reaction demonstrates high Z-selectivity, offering a direct route to Z-chloroacrylic acid derivatives, which are valuable building blocks in organic synthesis. thieme-connect.com The table below presents the results for the Z-selective chlorination of various acrylamides.

Table 2: Z-Selective C(sp²)–H Chlorination of Acrylamides

| Substrate | Product | Yield (%) |

|---|---|---|

| N,N-diethyl-2-phenylacrylamide | Z-N,N-diethyl-3-chloro-2-phenylacrylamide | 75 |

| N-allyl-N-benzyl-2-phenylacrylamide | Z-N-allyl-N-benzyl-3-chloro-2-phenylacrylamide | 80 |

Synthesis via Organometallic Reactions

Cyclopropanedicarboxylic Acid Ester Formation from α-Chloroacrylate with Organozinc Compounds

The reaction of α-chloroacrylates with organozinc compounds provides a pathway to cyclopropanedicarboxylic acid esters. For example, methyl α-chloroacrylate reacts with ethylzinc (B8376479) chloride to form a cyclopropanedicarboxylic acid ester. jaist.ac.jpcapes.gov.br This reaction proceeds via a nucleophilic attack of the organozinc reagent on the α-chloroacrylate. The use of organozinc compounds is advantageous due to their stability and tolerance of functional groups like esters. researchgate.net

Asymmetric Synthesis Approaches

Asymmetric synthesis of cyclopropane (B1198618) derivatives from α-chloroacrylates can be achieved using chiral auxiliaries or catalysts. One approach involves the use of a chiral organozinc alkoxide system, which can induce asymmetry in the cyclopropanation reaction. jaist.ac.jpcapes.gov.br Another strategy is the use of a temporary stereocenter. This involves an aldol (B89426) reaction of a chiral auxiliary with an α,β-unsaturated aldehyde, followed by a directed cyclopropanation and a retro-aldol cleavage to yield an enantiopure cyclopropane-carboxaldehyde. rsc.org

A highly diastereoselective cyclopropanation of a vinyl chloride allylic ether has also been reported as a key step in the synthesis of the chlorocyclopropane-containing side chain of callipeltoside A. google.com

Chlorination Reactions

Direct chlorination of acrylic acid or its derivatives is a common method for the synthesis of 3-chloroacrylic acid and its esters. The reaction of acrylic acid with chlorinating agents like thionyl chloride, oxalyl chloride, or phosphorus pentachloride can yield (E)-3-chloro-acryloyl chloride. For example, using oxalyl chloride in dichloromethane (B109758) at 0-5°C gives yields of 85-92%.

The hydrochlorination of acrylic acid with hydrochloric acid gas is another route to 3-chloropropionic acid, a precursor to 3-chloroacrylic acid. google.comcmu.edu This reaction can be slow, but processes have been developed to improve yields. google.com For instance, simultaneously introducing hydrochloric acid gas and acrylic acid into a pre-heated sediment of 3-chloropropionic acid can lead to a practically quantitative yield. google.com

Furthermore, a palladium-catalyzed carbonylation of terminal acetylenes in the presence of cupric chloride and an alcohol provides a highly regio- and stereospecific synthesis of (Z)-3-chloroacrylate esters with isolated yields ranging from 30% to 72%.

The table below provides an overview of various chlorination reactions for the synthesis of this compound and related compounds.

Table 3: Chlorination Reactions for this compound Synthesis

| Starting Material | Reagents | Product | Yield (%) |

|---|---|---|---|

| Acrylic Acid | Oxalyl chloride, Dichloromethane | (E)-3-chloro-acryloyl chloride | 85-92 |

| Acrylic Acid | Phenylchloroform, ZnO | (E)-3-chloro-acryloyl chloride | 78–84 |

| Acrylic Acid | Hydrochloric acid gas | 3-Chloropropionic acid | Quantitative |

SOCl₂ Chlorination of Hydroxyacrylates

The conversion of a hydroxyl group to a chloride is a fundamental transformation in organic synthesis. Thionyl chloride (SOCl₂) is a common reagent for this purpose, reacting with alcohols to form alkyl chlorides, with the advantageous formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl). libretexts.orgmasterorganicchemistry.com The general mechanism involves the initial attack of the alcohol's oxygen on the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. libretexts.org This intermediate is then susceptible to nucleophilic attack by the chloride ion.

While the direct chlorination of unsubstituted 3-hydroxyacrylate with SOCl₂ is not extensively detailed in readily available literature, a notable example involves a substituted hydroxyacrylate. Specifically, ethyl 2-diethoxyphosphoryl-3-hydroxyacrylate has been successfully converted to its corresponding 3-chloro derivative, ethyl 2-diethoxyphosphoryl-3-chloroacrylate. semanticscholar.org

In this reported procedure, the starting hydroxyacrylate is dissolved in toluene. Thionyl chloride is added to the solution, along with a catalytic amount of N,N-dimethylformamide (DMF). semanticscholar.org The use of a catalyst like DMF or pyridine (B92270) is common in such reactions, as it can facilitate the formation of the reactive intermediate. masterorganicchemistry.com The reaction mixture is then heated under reflux for several hours to drive the conversion to completion. semanticscholar.org Following the reaction, the solvent and excess reagents are removed, and the desired this compound derivative can be purified by distillation under reduced pressure. semanticscholar.org This specific example demonstrates the feasibility of using SOCl₂ for the chlorination of functionalized hydroxyacrylates, providing a pathway to this compound systems.

Reaction Details for the Chlorination of Ethyl 2-diethoxyphosphoryl-3-hydroxyacrylate

| Reactant | Reagent | Catalyst | Solvent | Conditions | Product |

| Ethyl 2-diethoxyphosphoryl-3-hydroxyacrylate | Thionyl chloride | DMF | Toluene | Reflux, 4 hours | Ethyl 2-diethoxyphosphoryl-3-chloroacrylate |

Bromoarylation under Meerwein Conditions

The Meerwein arylation is a powerful carbon-carbon bond-forming reaction that involves the addition of an aryl radical to an activated alkene. This method has been effectively applied to the bromoarylation of methyl 2-chloroacrylate (B1238316), yielding methyl 3-aryl-2-bromo-2-chloropropanoates. vaia.comwisconsin.edu These products serve as valuable precursors for the synthesis of other complex molecules, such as substituted 3-hydroxythiophenes. vaia.comCurrent time information in Bangalore, IN.

The reaction begins with the formation of an arenediazonium salt, typically generated in situ from a corresponding aniline (B41778). vaia.com A wide array of anilines, bearing both electron-donating and electron-withdrawing substituents, can be utilized, which allows for significant structural diversity in the final products. vaia.com The aniline is treated with an aqueous solution of hydrogen bromide and then a solution of sodium nitrite (B80452) at low temperatures (e.g., -5 °C) to produce the arenediazonium bromide. vaia.com

This freshly prepared diazonium salt is then added to a solution of methyl 2-chloroacrylate. The reaction is catalyzed by a copper(II) salt, with copper(II) bromide (CuBr₂) being particularly effective. vaia.comwisconsin.edumdpi.com The reaction is typically carried out in a mixed solvent system, such as acetone (B3395972) and water, at a controlled temperature, often slightly above room temperature (e.g., 30–35 °C), to ensure a smooth conversion. vaia.com The copper catalyst facilitates the decomposition of the diazonium salt to form an aryl radical, which then adds across the double bond of the acrylate (B77674). Subsequent bromine atom transfer from the copper(II) bromide completes the bromoarylation process.

Representative Meerwein Bromoarylation of Methyl 2-Chloroacrylate

| Aryl Source (Aniline) | Catalyst | Solvent System | Temperature | General Product Structure |

| Various anilines | CuBr₂ | Acetone/Water | 30–35 °C | Methyl 3-aryl-2-bromo-2-chloropropanoate |

Mechanistic Investigations of 3 Chloroacrylate Transformations

General Reaction Mechanisms

The reactivity of 3-chloroacrylate is largely defined by the electrophilic nature of its carbonyl carbon and the presence of a chlorine atom on the β-carbon. These features dictate its susceptibility to nucleophilic attacks and subsequent elimination reactions.

Nucleophilic Addition and Elimination Pathways

The transformation of this compound often proceeds through a nucleophilic addition-elimination mechanism. chemguide.co.uk In this two-step process, a nucleophile first attacks the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate. chemguide.co.uk Subsequently, the elimination of a leaving group, typically the chloride ion, occurs, resulting in the final product. chemguide.co.uk

Role of Electrophilic Carbonyl Centers

The carbonyl group in this compound plays a central role in its reactivity. The carbon atom of the carbonyl group is electron-poor, making it an electrophilic center susceptible to attack by electron-rich nucleophiles. eopcw.comlibretexts.org The polarization of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, is a key factor. eopcw.comlibretexts.org

The electrophilicity of the carbonyl carbon can be enhanced by factors that help stabilize the negative charge on the oxygen atom. libretexts.org For instance, in an acidic medium, the protonation of the carbonyl oxygen increases the positive charge on the carbon, making it more reactive towards weak nucleophiles. eopcw.com In enzymatic catalysis, the active site environment, including the presence of Lewis acids like magnesium ions or specific amino acid residues, can also enhance the electrophilicity of the carbonyl center. libretexts.org

Theoretical Chemistry Studies

Computational chemistry provides powerful tools for investigating the intricate details of reaction mechanisms that are often difficult to probe experimentally. Density Functional Theory (DFT) and other computational models have been extensively applied to understand the transformations of this compound.

Density Functional Theory (DFT) Analysis of Reaction Mechanisms

Density Functional Theory (DFT) has been employed to study the reaction mechanism of enzymes like cis-3-chloroacrylic acid dehalogenase (cis-CaaD). researchgate.netnih.gov These studies investigate both the uncatalyzed and the enzyme-catalyzed hydrolytic dehalogenation of cis-3-chloroacrylic acid. researchgate.netnih.gov DFT calculations, such as those using the B3LYP functional, can provide detailed insights into the transition states and energy barriers of the reaction. researchgate.netnih.gov

For the uncatalyzed reaction in water, DFT calculations have shown that the nucleophilic attack of a water molecule at the C-2 carbon and the subsequent release of the chloride ion occur in a single, concerted step. nih.gov The calculated energy barrier for this uncatalyzed reaction has been found to be in excellent agreement with the experimentally measured rate constant. nih.govresearchgate.netnih.gov For the enzymatic reaction, DFT studies using large active site models have suggested alternative mechanisms and highlighted the specific roles of active site residues. nih.govresearchgate.netnih.gov

Computational Modeling of Uncatalyzed and Enzymatic Reactions

Computational modeling extends beyond DFT to include methods like molecular dynamics (MD) simulations and combined quantum mechanics/molecular mechanics (QM/MM) approaches. mcmaster.ca These methods allow for the simulation of the entire enzyme system, providing a more complete picture of the reaction dynamics. mcmaster.ca

Studies on enzymes like trans-3-chloroacrylate dehalogenase (CaaD) have utilized computational approaches to understand the significant rate enhancement they achieve compared to the uncatalyzed reaction in water. researchgate.net CaaD can accelerate the hydrolytic dechlorination of trans-3-chloroacrylate by a factor of approximately 1012. researchgate.net Computational models help to elucidate the thermodynamic origins of this catalysis, often pointing to the stabilization of the transition state by the enzyme's active site. researchgate.netacs.org These models can also explore the role of protein dynamics and conformational changes in the catalytic cycle. acs.org

Active Site Modeling and Residue Role Prediction

A key aspect of computational studies is the modeling of the enzyme's active site to understand the specific roles of individual amino acid residues in catalysis. researchgate.netnih.gov For cis-CaaD, active site models consisting of a significant number of atoms (e.g., 159 atoms) have been constructed based on crystal structures. nih.govresearchgate.netnih.gov

These models have been used to propose and evaluate different catalytic mechanisms. For instance, in one proposed mechanism for cis-CaaD, Glu-114 is suggested to act as a catalytic base, activating a water molecule for nucleophilic attack. acs.orgnih.gov Other residues, such as Arg-70, Arg-73, and His-28, are thought to interact with the carboxylate group of the substrate, thereby binding it and polarizing the molecule to facilitate the reaction. acs.org Mutagenesis studies, where specific residues are altered, combined with kinetic analysis, provide experimental validation for the roles predicted by computational models. acs.orgresearchgate.netnih.gov For example, mutations of key residues in CaaD, such as αArg-8, αArg-11, and βAsn-39, have been shown to be critical for its dehalogenase activity. nih.gov

| Enzyme | Key Active Site Residues | Proposed Role in Catalysis |

| cis-CaaD | Pro-1, Arg-70, Arg-73, Glu-114, His-28, Tyr-103 | Pro-1 may act as a proton donor/acceptor. researchgate.netresearchgate.net Arg-70 and Arg-73 are involved in carboxylate binding and polarization of the substrate. acs.org Glu-114 activates a water molecule for nucleophilic attack. acs.orgnih.gov His-28 and Tyr-103 are also important for catalysis. acs.orgresearchgate.net |

| trans-CaaD | βPro-1, αArg-8, αArg-11, αGlu-52, βAsn-39, αPhe-50 | βPro-1 is a key catalytic residue. nih.govnih.gov αArg-8 and αArg-11 are critical for dehalogenase activity and substrate binding. nih.gov αGlu-52 functions as a general base. researchgate.net βAsn-39 is important for dehalogenase activity, while αPhe-50 is critical for hydratase activity. nih.gov |

Enzymatic Reaction Mechanisms

The primary enzymes responsible for the transformation of this compound are dehalogenases, which catalyze the hydrolytic cleavage of the carbon-halogen bond. The following sections delve into the specific mechanisms employed by these enzymes.

Hydrolytic Dehalogenation by Dehalogenases

Hydrolytic dehalogenases play a pivotal role in the degradation of halogenated compounds. These enzymes utilize a water molecule to cleave the carbon-halogen bond, resulting in the formation of a hydroxylated product and a halide ion. In the context of this compound, this reaction is a key step in its detoxification and assimilation by microorganisms.

cis-3-Chloroacrylic acid dehalogenase (cis-CaaD) is a bacterial enzyme that specifically catalyzes the hydrolytic dehalogenation of cis-3-chloroacrylate to produce malonate semialdehyde and chloride. nih.gov This enzyme is a member of the tautomerase superfamily, characterized by a conserved β-α-β structural fold and a catalytic amino-terminal proline. nih.govresearchgate.net The proposed mechanism for cis-CaaD involves a series of coordinated steps facilitated by key amino acid residues within the active site.

The amino-terminal proline (Pro-1) is a hallmark of the tautomerase superfamily and plays a crucial catalytic role in cis-CaaD. nih.govnih.gov It is proposed to function as a general acid catalyst. nih.govpdbj.org Studies have shown that Pro-1 has a pKa of approximately 9.3, indicating that it is predominantly in its protonated, cationic form under typical physiological conditions. nih.govacs.org In the catalytic cycle, the protonated Pro-1 is thought to donate a proton to the C-2 position of the substrate. pdbj.orgpsu.edu This protonation is a critical step that follows the addition of a water molecule to the C-3 position. nih.gov While some members of the tautomerase superfamily utilize Pro-1 as a general base, in cis-CaaD, its role as a general acid is well-supported. nih.gov However, some studies have also suggested the possibility of covalent catalysis involving Pro-1, particularly with alternative substrates, which could imply a more complex role for this residue. nih.govacs.org

The active site of cis-CaaD contains a constellation of residues that work in concert to bind the substrate and facilitate the dehalogenation reaction. rcsb.orgrcsb.orgresearchgate.net

Glu-114 and Tyr-103 : These two residues are believed to work together to activate a water molecule for nucleophilic attack at the C-3 position of cis-3-chloroacrylate. nih.govpdbj.orgpsu.edu The precise nature of this activation is a subject of ongoing research, but it is a critical initiating step in the hydrolysis. nih.gov

His-28, Arg-70, and Arg-73 : This triad (B1167595) of residues is responsible for binding the carboxylate group of the substrate. nih.govpdbj.org This interaction not only anchors the substrate in the active site but also helps to polarize the molecule, making the C-3 position more susceptible to nucleophilic attack. nih.govpdbj.org Specifically, Arg-73 and His-28 are considered primary binding contacts for the carboxylate group. pdbj.orgrcsb.org Mutagenesis studies have confirmed the importance of these residues, as their replacement with alanine (B10760859) significantly reduces or abolishes enzymatic activity. pdbj.orgacs.org Arg-70 has also been implicated as a potential proton donor for the ring-opening of epoxide inhibitors, highlighting its catalytic importance. pdbj.orgrcsb.org

Arginines (Arg-70 and Arg-73) : Beyond their role in substrate binding, the two arginine residues, Arg-70 and Arg-73, are thought to stabilize the negatively charged intermediate formed during the reaction by drawing electron density away from the substrate. nih.govnih.gov Their requirement for the covalent modification of the enzyme by inhibitors underscores their critical role in the catalytic process. acs.org

Table 1: Key Active Site Residues in cis-CaaD and Their Proposed Functions

| Residue | Proposed Function(s) | References |

| Pro-1 | General acid catalyst (proton donor to C-2) | nih.govpdbj.orgpsu.edu |

| Glu-114 | Activates a water molecule for attack at C-3 | nih.govpdbj.orgpsu.edu |

| Tyr-103 | Assists Glu-114 in activating the water molecule | nih.govpdbj.orgpsu.edu |

| His-28 | Substrate binding (interacts with carboxylate group), substrate polarization | nih.govpdbj.orgrcsb.org |

| Arg-70 | Substrate binding (interacts with carboxylate group), substrate polarization, potential proton donor | nih.govpdbj.orgrcsb.org |

| Arg-73 | Substrate binding (interacts with carboxylate group), substrate polarization | nih.govpdbj.orgrcsb.org |

A key feature of the proposed mechanism for cis-CaaD is the formation of an enediolate intermediate. nih.gov Following the nucleophilic attack of the activated water molecule at C-3, an enediolate species is generated. nih.gov This intermediate is stabilized by the active site arginine residues (Arg-70 and Arg-73). nih.gov The formation of this stabilized intermediate is a common feature among enzymes of the tautomerase superfamily. nih.gov The collapse of this enediolate intermediate, coupled with protonation at C-2 by Pro-1, leads to the formation of a transient chlorohydrin species, which then expels the chloride ion to yield the final product, malonate semialdehyde. nih.gov

While the primary mechanism for the dehalogenation of cis-3-chloroacrylate by cis-CaaD is generally considered to proceed through direct hydration, evidence suggests that covalent catalysis may also occur, particularly with certain substrates. nih.gov When the enzyme reacts with the allene (B1206475) substrate 2,3-butadienoate, it becomes inactivated in the presence of a reducing agent (NaBH4), which points to the formation of a covalent enzyme-substrate bond. nih.govacs.org This observation was the first of its kind for a member of the tautomerase superfamily. nih.gov It is proposed that an enamine intermediate forms between Pro-1 and the allene substrate. nih.gov While direct evidence for a covalent intermediate with the natural substrate, cis-3-chloroacrylate, is less definitive, this finding suggests that a fraction of the natural reaction may also proceed via a covalent pathway. nih.gov Furthermore, studies with the irreversible inhibitor (R)-oxirane-2-carboxylate show that it forms a covalent adduct with Pro-1, providing further support for the potential of this residue to engage in covalent bond formation. pdbj.orgacs.orgrcsb.org

trans-3-Chloroacrylic Acid Dehalogenase (CaaD) Mechanism

The enzymatic degradation of trans-3-chloroacrylate is catalyzed by trans-3-chloroacrylic acid dehalogenase (CaaD), an enzyme that facilitates the hydrolytic dehalogenation of this compound. researchgate.netnih.govasm.org The reaction proceeds through the addition of a water molecule across the C-2 and C-3 double bond of trans-3-chloroacrylate, forming an unstable halohydrin intermediate. researchgate.netnih.govacs.org This intermediate subsequently decomposes to malonate semialdehyde and hydrochloric acid. researchgate.netnih.gov Structural and mechanistic studies have identified several key amino acid residues that are crucial for this catalytic activity. nih.govasm.org

A critical step in the CaaD-catalyzed reaction is the activation of a water molecule for nucleophilic attack on the C-3 position of trans-3-chloroacrylate. researchgate.netnih.gov Crystal structure analysis of CaaD inactivated by 3-bromopropiolate has revealed that the glutamate-52 (Glu-52) residue in the α-subunit is strategically positioned to function as the water-activating base. researchgate.netnih.govlilab-ecust.cn This residue abstracts a proton from a water molecule, thereby generating a hydroxide (B78521) ion that attacks the C-3 of the substrate. researchgate.net The flexibility of the αGlu52 side chain, as observed in crystal structures, is believed to be important for its role in catalysis, potentially facilitating substrate binding and product release. nih.govnih.gov In the related enzyme, cis-3-chloroacrylic acid dehalogenase (cis-CaaD), a similar role is proposed for Glu-114 and Tyr-103. msu.edunih.gov

Following the nucleophilic attack by the activated water molecule, the reaction is completed by the protonation of the C-2 position. researchgate.netnih.gov The N-terminal proline residue (Pro-1) of the β-subunit is positioned to act as a general acid catalyst, donating a proton to C-2 of the substrate. researchgate.netnih.govlilab-ecust.cn The pKa of Pro-1 has been determined to be approximately 9.2, which is consistent with its function as a proton donor in the hydrophilic active site of CaaD. researchgate.netmsu.edubeilstein-institut.de This is a notable departure from the role of Pro-1 in other tautomerase superfamily members like 4-oxalocrotonate tautomerase, where it functions as a base in a hydrophobic environment. researchgate.netnih.gov

The binding and activation of the trans-3-chloroacrylate substrate are facilitated by two key arginine residues, αArg-8 and αArg-11. researchgate.netnih.gov These residues interact with the carboxylate group of the substrate, serving two primary functions: they anchor the substrate in the active site and polarize the α,β-unsaturated acid. researchgate.netnih.govresearchgate.net This polarization facilitates the nucleophilic attack of the activated water molecule at the C-3 position. nih.gov Mutagenesis studies have confirmed that these arginine residues are critical for the enzyme's activity. researchgate.net

Catalytic Promiscuity and Enzyme Evolution within the Tautomerase Superfamily

CaaD is a member of the tautomerase superfamily, a group of structurally related enzymes characterized by a core β-α-β fold and a catalytic N-terminal proline. researchgate.netlilab-ecust.cnnih.gov This superfamily exhibits significant catalytic promiscuity, where enzymes can catalyze reactions other than their primary physiological one. nih.govportlandpress.com For instance, 4-oxalocrotonate tautomerase (4-OT), another member of this superfamily, shows a low level of dehalogenase activity with trans-3-chloroacrylate. beilstein-institut.deportlandpress.com

The shared structural features and promiscuous activities among members like CaaD, cis-CaaD, and malonate semialdehyde decarboxylase (MSAD) provide strong evidence for their divergent evolution from a common ancestor. nih.govacs.org It is hypothesized that the evolution of new enzymatic activities, such as the dehalogenation of the synthetic compound 1,3-dichloropropene (B49464), has been facilitated by the inherent catalytic promiscuity of the tautomerase superfamily scaffold. nih.govportlandpress.com The ability of these enzymes to perform hydration reactions appears to be a key mechanistic link. nih.govacs.org

Kinetic Mechanisms of Dehalogenase Activity

The detailed kinetic mechanism of dehalogenase activity has been investigated using advanced techniques to capture the rapid intermediate steps of the catalytic cycle. researchgate.netnih.gov

Pre-steady-state kinetic analyses using stopped-flow and chemical-quench techniques have been instrumental in elucidating the kinetic pathway of both CaaD and cis-CaaD. researchgate.netnih.govacs.orgnih.gov For cis-CaaD, stopped-flow analysis monitoring the fluorescence of an active site tryptophan suggests a minimal three-step model involving substrate binding, a chemical transformation step, and product release. nih.govacs.orgnih.gov

Table 1: Key Catalytic Residues in trans-3-Chloroacrylic Acid Dehalogenase (CaaD)

| Residue | Subunit | Proposed Function |

|---|---|---|

| Glu-52 | α | Acts as a general base to activate a water molecule for hydration. researchgate.netnih.govlilab-ecust.cn |

| Pro-1 | β | Functions as a general acid to provide a proton to C-2 of the substrate. researchgate.netnih.govlilab-ecust.cn |

| Arg-8 | α | Binds and polarizes the substrate's carboxylate group. researchgate.netnih.gov |

| Arg-11 | α | Binds and polarizes the substrate's carboxylate group. researchgate.netnih.gov |

| Enzyme | Technique | Key Findings |

|---|---|---|

| cis-CaaD | Stopped-flow fluorescence | Consistent with a minimal three-step mechanism (binding, chemistry, product release). nih.govacs.orgnih.gov |

| cis-CaaD | Chemical-quench | Shows burst kinetics, indicating product release is partially rate-limiting. nih.govacs.orgnih.gov |

| CaaD | Stopped-flow with fluorescent mutant | Resolved order of product release; turnover is limited by product release. researchgate.net |

| Compound Name |

|---|

| (R)-oxirane-2-carboxylate |

| 1,3-dichloropropene |

| 2,3-butadienoate |

| 2-butynoate |

| 2-oxo-3-pentynoate |

| 3-bromopropiolate |

| 3-chloro-3-hydroxypropanoate |

| This compound |

| 3-chloroallyl alcohol |

| 4-chlorobenzoyl-CoA |

| 4-oxalocrotonate |

| Acetaldehyde |

| Acetoacetate |

| Acetopyruvate |

| cis-3-chloroacrylate |

| cis-3-chloroacrylic acid |

| cis-3-haloacrylates |

| Malonate semialdehyde |

| Malonyl bromide |

| Phenylpyruvate |

| Propiolate |

| trans-3-bromoacrylate |

| trans-3-chloroacrylate |

| trans-3-chloroacrylic acid |

Substrate Binding, Chemistry, and Product Release Steps

The enzymatic transformation of this compound is a critical step in the biodegradation of the nematocide 1,3-dichloropropene. portlandpress.comnih.gov Bacteria have evolved isomer-specific enzymes, cis-3-chloroacrylic acid dehalogenase (cis-CaaD) and trans-3-chloroacrylic acid dehalogenase (CaaD), to catalyze the hydrolytic dehalogenation of the respective isomers of this compound into malonate semialdehyde. nih.govmdpi.com Both enzymes belong to the tautomerase superfamily, characterized by a β-α-β fold and a catalytic N-terminal proline residue. nih.govlilab-ecust.cn Despite structural similarities, they operate through distinct mechanistic nuances involving substrate binding, a series of chemical transformations, and finally, product release. nih.govpnas.org

Substrate Binding

The initial step in the catalytic cycle is the specific recognition and binding of the this compound substrate within the enzyme's active site. This process is primarily guided by electrostatic interactions between the substrate's carboxylate group and positively charged residues.

In trans-CaaD, a heterohexameric enzyme, the active site is formed at the interface of its α and β subunits. nih.gov Structural and mutational analyses have identified two critical arginine residues, αArg-8 and αArg-11, that interact with the C-1 carboxylate group of the substrate. nih.govnih.gov This interaction is crucial for correctly positioning and polarizing the substrate to facilitate the subsequent chemical steps. nih.gov NMR studies have confirmed that upon binding a substrate analogue, the NεH exchange rates of αArg-8 and αArg-11 are selectively slowed, indicating their direct involvement in substrate binding. nih.gov

In the trimeric cis-CaaD, a similar binding mode is proposed, involving a triad of residues: His-28, Arg-70, and Arg-73. nih.govnih.gov These residues are thought to interact with the C-1 carboxylate group, thereby binding and activating the substrate. nih.govnih.gov For cis-CaaD, substrate binding is also associated with a significant conformational change. nih.govacs.org Crystal structures reveal a flexible 7-residue loop (residues 32-38) that is open in the unliganded enzyme but closes down over the active site upon substrate binding. nih.govacs.org This "lid-closing" mechanism, where backbone amides of Phe-37 and Leu-38 interact with the substrate's carboxylate, likely serves to sequester the reaction from the solvent and optimize the active site environment. nih.govacs.org

| Enzyme | Key Binding Residues | Proposed Function | Source |

|---|---|---|---|

| trans-CaaD | αArg-8, αArg-11 | Interact with the C-1 carboxylate group to bind and polarize the substrate. | nih.govnih.gov |

| cis-CaaD | His-28, Arg-70, Arg-73 | Form a triad that interacts with the C-1 carboxylate group for binding and activation. | nih.govnih.gov |

| cis-CaaD | Phe-37, Leu-38 | Part of a flexible loop; backbone amides interact with the carboxylate group upon loop closure. | nih.govacs.org |

Chemistry of Transformation

Following substrate binding, the enzyme catalyzes the hydrolytic dehalogenation of this compound. The central feature of this reaction is the addition of a water molecule across the C-2/C-3 double bond, followed by the elimination of hydrogen chloride. nih.gov

The proposed mechanism for both CaaD and cis-CaaD involves several key catalytic residues. nih.gov A general base activates a water molecule for a nucleophilic attack on the C-3 position of the substrate. nih.govresearchgate.net In trans-CaaD, this role is attributed to αGlu-52. nih.govresearchgate.net For cis-CaaD, a combination of Glu-114 and Tyr-103 is believed to perform this function. nih.govnih.gov The polarization of the substrate by the arginine residues in the active site renders the C-3 position more electrophilic and susceptible to this attack. nih.govnih.gov

This nucleophilic attack is thought to generate a transient enediolate intermediate. nih.gov The reaction is completed by the protonation of the C-2 position. This step is catalyzed by the N-terminal proline (βPro-1 in CaaD, Pro-1 in cis-CaaD), which acts as a general acid catalyst. nih.govnih.gov This protonation can lead to an unstable chlorohydrin intermediate which then collapses, or the enediolate can directly eliminate the chloride ion to form an enol intermediate that tautomerizes to the final product, malonate semialdehyde. nih.govresearchgate.net While early work suggested that the N-terminal proline in the tautomerase superfamily acts as a general base, kinetic and NMR data for trans-CaaD provided the first evidence for it functioning as a general acid. nih.gov

| Enzyme | Catalytic Residue | Proposed Role | Source |

|---|---|---|---|

| trans-CaaD | αGlu-52 | General base; activates a water molecule for attack at C-3. | nih.govresearchgate.net |

| trans-CaaD | βPro-1 | General acid; protonates C-2 to complete the water addition. | nih.govnih.gov |

| cis-CaaD | Glu-114, Tyr-103 | Work together to activate a water molecule for attack at C-3. | nih.govnih.gov |

| cis-CaaD | Pro-1 | General acid; protonates C-2 of the enediolate intermediate. | nih.govnih.gov |

Product Release

The final phase of the catalytic cycle is the release of the products, malonate semialdehyde and a halide ion, from the active site, regenerating the free enzyme. Kinetic studies have been instrumental in elucidating this part of the mechanism.

| Enzyme | Kinetic Finding | Implication | Source |

|---|---|---|---|

| cis-CaaD | Burst kinetics observed in chemical-quench experiments. | Product release is at least partially rate-limiting. | nih.govacs.orgnih.gov |

| cis-CaaD | Bromide inhibition is competitive. | Suggests ordered product release: malonate semialdehyde first (rate-limiting), then halide. | nih.govacs.orgnih.gov |

| trans-CaaD | kcat and kcat/Km are not reduced by increased solvent viscosity. | Early evidence suggested chemistry is the rate-limiting step. | pnas.orgpnas.org |

| trans-CaaD | Global fit of combined kinetic datasets from stopped-flow experiments. | More recent evidence suggests turnover is limited by product release, not chemistry. | researchgate.net |

Enzymatic Degradation and Environmental Fate

Bacterial Degradation Pathways

The enzymatic breakdown of 3-chloroacrylate is a critical step in the biodegradation of certain synthetic compounds. This process is primarily carried out by soil microorganisms that have evolved specific metabolic pathways to utilize these chemicals as a source of carbon and energy.

Role in 1,3-Dichloropropene (B49464) Catabolism

This compound is a key intermediate in the bacterial degradation of the soil fumigant and nematocide 1,3-dichloropropene. lilab-ecust.cnnih.govacs.orgpnas.org Various soil bacteria can hydrolyze 1,3-dichloropropene to 3-chloroallyl alcohol. researchgate.netpsu.edu This alcohol is then oxidized in two steps to form 3-chloroacrylic acid. researchgate.netpsu.edu The subsequent dehalogenation of 3-chloroacrylic acid to malonate semialdehyde is a crucial reaction in the metabolic pathway. lilab-ecust.cnacs.orgacs.orgnih.gov This conversion is catalyzed by isomer-specific dehalogenases. lilab-ecust.cnnih.gov The resulting malonate semialdehyde is then decarboxylated to acetaldehyde, which can enter central metabolic routes like the Krebs cycle. nih.gov The degradation of 1,3-dichloropropene in soil is recognized as being primarily a biological process. psu.edu

The degradation pathway for 1,3-dichloropropene involves distinct enzymes for the cis- and trans-isomers of this compound. portlandpress.com The presence of these specific enzymes highlights the adaptation of microorganisms to break down this anthropogenic compound. portlandpress.comacs.org

Specific Microorganisms Involved (e.g., Pseudomonas species, Burkholderia sp.)

Several bacterial species have been identified for their ability to degrade this compound. These microorganisms are often isolated from soil that has been repeatedly treated with pesticides containing 1,3-dichloropropene. pnas.orgportlandpress.com

Pseudomonas species : Pseudomonas pavonaceae 170 (also referred to as Pseudomonas cichorii 170 in some literature) is a well-studied bacterium that can utilize the isomers of 3-chloroacrylic acid. lilab-ecust.cnportlandpress.comresearchgate.netethz.ch This organism possesses distinct dehalogenases for the cis- and trans-isomers. ethz.ch Specifically, trans-3-chloroacrylic acid dehalogenase (CaaD) from P. pavonaceae 170 is a key enzyme in the degradation of the trans-isomer of 1,3-dichloropropene. nih.govresearchgate.net Other pseudomonads isolated from contaminated soils have also shown the ability to metabolize 3-chloroacrylic acid. pnas.org Pseudomonas putida has also been noted for its capacity to degrade 3-chloroacrylic acid through enzymatic reactions. ontosight.ai

Burkholderia species : Burkholderia sp. WS is known to utilize 2-chloroacrylate (B1238316). cathdb.info Additionally, Burkholderia cepacia strain CAA2 can use both cis- and trans-isomers of 3-chloroacrylic acid as its sole carbon and energy source, employing two distinct enzymes for the degradation process. ethz.ch

Coryneform bacteria : A coryneform bacterium, strain FG41, is also involved in the degradation of 1,3-dichloropropene, breaking down cis- and trans-3-chloroacrylate into malonate semialdehyde. nih.govnih.govresearchgate.net Another coryneform bacterium was isolated from freshwater sediment and was capable of using both cis- and trans-3-chloroacrylic acid as a sole carbon source. nih.gov

The table below summarizes the key microorganisms and their roles in the degradation of this compound.

| Microorganism | Isomer Specificity | Key Enzyme(s) | Reference |

| Pseudomonas pavonaceae 170 | Both cis and trans | cis-CaaD, trans-CaaD | lilab-ecust.cnresearchgate.netethz.ch |

| Pseudomonas putida | Not specified | Enzymatic reactions | ontosight.ai |

| Burkholderia cepacia CAA2 | Both cis and trans | Two distinct dehalogenases | ethz.ch |

| Burkholderia sp. WS | Not specified | 2-haloacrylate reductase | cathdb.info |

| Coryneform bacterium FG41 | Both cis and trans | cis-CaaD, trans-CaaD | nih.govresearchgate.net |

| Coryneform bacterium (from sediment) | Both cis and trans | Two inducible dehalogenases | nih.gov |

Enzyme Discovery and Characterization in Degradation

The enzymes responsible for the dehalogenation of this compound, known as 3-chloroacrylic acid dehalogenases (CaaDs), are central to the microbial degradation pathways. These enzymes belong to the tautomerase superfamily and exhibit fascinating catalytic mechanisms. lilab-ecust.cnmdpi.comresearchgate.net They catalyze the hydrolytic dehalogenation of this compound isomers to produce malonate semialdehyde. nih.gov

Structural Studies of Dehalogenases (X-ray Crystallography)

X-ray crystallography has been instrumental in elucidating the three-dimensional structures of CaaDs, providing significant insights into their catalytic mechanisms. mdpi.com These studies have revealed that both cis-CaaD and trans-CaaD are members of the tautomerase superfamily, characterized by a β-α-β structural fold and a catalytic Pro-1 residue. lilab-ecust.cnresearchgate.net

The crystal structure of trans-3-chloroacrylic acid dehalogenase (CaaD) from Pseudomonas pavonaceae 170, inactivated by 3-bromopropiolate, showed that Glu-52 in the α-subunit acts as the base to activate a water molecule. lilab-ecust.cnnih.gov This activated water then attacks the C-3 position of this compound, while the nearby Pro-1 in the β-subunit provides a proton to C-2. lilab-ecust.cnnih.gov The structure also highlighted the role of two arginine residues, αArg-8 and αArg-11, in binding the carboxylate group of the substrate, which helps to polarize the molecule for the reaction. nih.gov A later study of CaaD at neutral pH without a covalent adduct confirmed the presence of a catalytically important water molecule and observed flexibility in the αGlu52 side chain, supporting its role in the catalytic mechanism. nih.govresearchgate.net

For cis-3-chloroacrylic acid dehalogenase (cis-CaaD), crystal structures have identified key catalytic residues including Pro-1, Arg-70, Arg-73, and Glu-114, as well as potentially catalytic residues His-28 and Tyr-103'. lilab-ecust.cnresearchgate.net The structures of both native and inactivated cis-CaaD have provided a basis for understanding its mechanism. researchgate.net

Mutational Analysis of Active Site Residues

Site-directed mutagenesis has been a powerful tool to probe the function of specific amino acid residues within the active sites of dehalogenases.

In trans-CaaD, mutational analysis has confirmed the critical roles of several residues. The mutation of αArg-8, αArg-11, and βAsn-39 was shown to be critical for dehalogenase activity. nih.gov In contrast, αArg-11 and αPhe-50 were found to be crucial for a promiscuous hydratase activity of the enzyme. nih.gov These studies help to delineate the specific contributions of active site residues to the enzyme's different catalytic functions. nih.gov

For cis-CaaD, mutational analysis has also provided valuable information. The six active site residues critical for its activity have been identified as Pro-1, His-28, Arg-70, Arg-73, Tyr-103, and Glu-114. acs.org A homolog from Corynebacterium glutamicum, Cg10062, possesses these same six residues yet exhibits poor cis-CaaD activity and lacks isomer specificity. acs.org Mutational studies, such as the T34A mutant of cis-CaaD, have been used to investigate the structural basis for these differences in catalytic efficiency and specificity. acs.org

The following table highlights key active site residues and their functions as determined by structural and mutational studies.

| Enzyme | Residue | Subunit | Function | Reference |

| trans-CaaD | Pro-1 | β | Proton donor to C-2 | lilab-ecust.cnnih.gov |

| trans-CaaD | Glu-52 | α | Activates water molecule | lilab-ecust.cnnih.gov |

| trans-CaaD | Arg-8 | α | Substrate binding and polarization | nih.govnih.gov |

| trans-CaaD | Arg-11 | α | Substrate binding and polarization | nih.govnih.gov |

| cis-CaaD | Pro-1 | Catalysis | lilab-ecust.cnresearchgate.net | |

| cis-CaaD | Arg-70 | Catalysis | lilab-ecust.cnresearchgate.net | |

| cis-CaaD | Arg-73 | Catalysis | lilab-ecust.cnresearchgate.net | |

| cis-CaaD | Glu-114 | Catalysis | lilab-ecust.cnresearchgate.net | |

| cis-CaaD | His-28 | Potential catalytic role | lilab-ecust.cnresearchgate.net | |

| cis-CaaD | Tyr-103' | Potential catalytic role | lilab-ecust.cnresearchgate.net |

Persistence in Environmental Systems

3-Chloroacrylic acid is a degradation product of the pesticide 1,3-dichloropropene, which was first used in 1946. pnas.orgnih.gov While the parent compound, 1,3-dichloropropene, degrades relatively quickly in soil, its metabolite, 3-chloroacrylic acid, can be more persistent. pnas.orgresearchgate.net

The spontaneous, non-enzymatic hydrolytic dechlorination of trans-3-chloroacrylic acid is an extremely slow process. pnas.orgnih.gov It has an estimated half-life of 10,000 years at 25°C. pnas.orgnih.gov This makes it significantly more stable than other environmental pollutants like 1,2-dichloroethane (B1671644) and atrazine. pnas.orgnih.gov

However, in environments where specific degrading bacteria are present, such as the soils of potato fields in the Netherlands, the persistence of 3-chloroacrylic acid is dramatically reduced. pnas.orgnih.gov At the active site of the enzyme trans-3-chloroacrylate dehalogenase (CaaD), the hydrolytic dechlorination proceeds with a half-time of just 0.18 seconds. nih.govnih.gov This represents a rate enhancement of approximately 1012-fold compared to the uncatalyzed reaction. nih.gov

Therefore, the persistence of 3-chloroacrylic acid in the environment is highly dependent on the presence and activity of microbial populations capable of producing the necessary dehalogenase enzymes. The stability of the chemical bond in halogenated compounds makes their widespread presence in the biosphere a persistent environmental issue if microbial degradation pathways are absent. mdpi.com

Applications of 3 Chloroacrylate in Advanced Organic Synthesis

Building Blocks for Complex Molecules

Organic building blocks are functionalized molecules that serve as the foundational components for the modular, bottom-up assembly of more complex structures. 3-Chloroacrylate esters are valuable intermediates in this context, providing a scaffold for constructing intricate organic compounds.

Methyl 2-chloroacrylate (B1238316) is noted for its use in manufacturing specialty acrylic polymers. While the direct polymerization of this compound monomers to create specifically functionalized polyacrylates is not extensively detailed in readily available literature, the chlorine atom on the polymer backbone would theoretically offer a reactive site for post-polymerization modification. This common strategy in polymer chemistry allows for the introduction of various functional groups onto a pre-formed polymer chain. Such modifications can tailor the polymer's properties for specific applications.

General approaches to functionalizing acrylate-type polymers often involve:

Direct Copolymerization: Polymerizing the primary monomer with other monomers that already contain the desired functional groups.

Post-Polymerization Modification: Chemically altering the side chains of the polymer after it has been formed. For instance, the ester group of a standard polyacrylate can be transformed via reactions like transesterification.

In the realm of peptide and amino acid chemistry, this compound serves as a crucial precursor for components of these biologically significant molecules. A notable industrial application is in the synthesis of L-cysteine, an important amino acid. The process involves the reaction of thiourea (B124793) with methyl 2-chloroacrylate to produce 2-aminothiazoline-4-carboxylic acid, a key intermediate that is subsequently converted to L-cysteine.

This application highlights the role of this compound as a starting material for synthesizing modified or unnatural amino acids, which are critical for developing novel peptide-based therapeutics and probes for studying biological systems.

Heterocyclic compounds are central to medicinal chemistry and materials science. This compound's electrophilic nature and its capacity to undergo addition-elimination reactions make it an excellent substrate for constructing various heterocyclic rings.

A specialized derivative, ethyl 2-diethoxyphosphoryl-3-chloroacrylate, has been successfully employed in the synthesis of substituted methylidenepyrimidobenzothiazolones. In this synthesis, the chloroacrylate reacts with 2-aminobenzothiazoles. The reaction proceeds through an initial addition of the aminobenzothiazole to the chloroacrylate, followed by the elimination of a chloride ion. This step forms a substitution product which then undergoes a spontaneous intramolecular cyclization to yield the final pyrimidobenzothiazolone structure. This method provides a pathway to complex heterocyclic systems with potential biological activity.

Methyl 2-chloroacrylate is a key starting material for a novel and efficient synthesis of substituted 3-hydroxythiophenes. This method utilizes a Meerwein reaction, where arenediazonium salts react with methyl 2-chloroacrylate in the presence of copper(II) bromide as a catalyst. This step produces methyl 3-aryl-2-bromo-2-chloropropanoates.

These intermediates are then reacted with substituted methanethiols. The subsequent reaction and intramolecular cyclization lead to the formation of a diverse range of substituted 3-hydroxythiophenes. This synthetic route is valued for its efficiency, use of mild reaction conditions, and the ability to access structurally diverse thiophene (B33073) derivatives, which are important scaffolds in medicinal chemistry and materials science.

Table 1: Synthesis of Substituted 3-Hydroxythiophenes via Meerwein Reaction

| Starting Material 1 | Starting Material 2 | Key Intermediate | Final Product Class |

| Methyl 2-chloroacrylate | Arenediazonium Salt | Methyl 3-aryl-2-bromo-2-chloropropanoate | Substituted 3-Hydroxythiophene |

The synthesis of pyrimidines, a fundamental heterocycle in nucleic acids and many pharmaceuticals, can be achieved using precursors

Intermediates in Heterocycle Synthesis

Polymerization Studies

The polymerization of this compound and its derivatives has been a subject of interest in polymer chemistry, focusing on understanding the kinetics, copolymerization behavior, and stereochemical control of the resulting polymers. These studies are crucial for designing materials with specific properties.

Free-Radical Polymerization Kinetics

The kinetics of the free-radical polymerization of α-substituted acrylates, including chloroacrylates, have been investigated using computational and experimental methods. The rate of polymerization is fundamentally described by the interplay of initiation, propagation, and termination steps. uvebtech.com For acrylates, the propagation phase is essentially the rate of polymerization, where the decrease in monomer concentration is proportional to the product of the concentrations of the growing chain radicals and the monomer. uvebtech.com

Quantum chemical tools, specifically Density Functional Theory (DFT), have been employed to calculate the propagation kinetics of various α-substituted acrylates, such as ethyl α-chloroacrylate (ECA). acs.org These studies model the relative propagation kinetics and have found that certain computational methodologies show good qualitative agreement with experimental results. acs.org The kinetics are influenced by factors such as monomer reactivity and the stability of the resulting radical, with chain length effects also being a considered parameter. acs.orgimaging.org

The process of free-radical polymerization involves three main phases:

Initiation: This phase involves the generation of free radicals from an initiator, followed by the reaction of these radicals with a monomer molecule. uvebtech.comyoutube.com

Propagation: The newly formed monomer radical then adds to another monomer molecule, and this process repeats, leading to the growth of the polymer chain. uvebtech.comyoutube.com

Termination: The growth of polymer chains is concluded by the reaction between two growing chain radicals. uvebtech.com

A steady-state assumption is often applied in these kinetic models, where the rate of radical formation is balanced by the rate of radical termination shortly after the reaction begins. uvebtech.com

Table 1: Key Phases in Free-Radical Polymerization

| Phase | Description | Key Factors |

| Initiation | Generation of radical species and their initial reaction with a monomer. | Initiator concentration, Initiator efficiency. |

| Propagation | Successive addition of monomer units to the growing polymer chain radical. | Monomer concentration, Radical concentration, Propagation rate constant (kp). |

| Termination | Annihilation of radical activity, typically by combination or disproportionation of two polymer radicals. | Growing chain radical concentration, Termination rate constant (kt). |

Copolymerization with Vinyl Chloride

The copolymerization of this compound with vinyl chloride (VC) is a strategy to modify the properties of poly(vinyl chloride) (PVC). By incorporating acrylate (B77674) monomers, it is possible to alter characteristics such as flexibility and processability. Research on the copolymerization of vinyl chloride with related acrylate monomers, like methyl acrylate and vinyl chloroacetate (B1199739), provides insights into this process. cmu.edudoi.org

In these copolymerizations, the reactivity ratios of the monomers are a critical factor in determining the composition of the resulting copolymer. doi.org For instance, in the copolymerization of vinyl chloride and methyl acrylate, the more reactive monomer may be added at a controlled rate to maintain a consistent copolymer composition. doi.org

Atom transfer radical polymerization (ATRP) has been utilized to create graft copolymers of PVC with acrylates. cmu.eduescholarship.org In this method, a PVC backbone containing initiator sites, such as chloroacetate groups, is used to grow acrylate polymer chains. cmu.edu This approach allows for the synthesis of well-defined graft copolymers, where the PVC backbone remains intact. cmu.edu

The incorporation of acrylate units into the PVC structure can lead to internal plasticization, reducing the need for external plasticizers. escholarship.org The properties of the resulting copolymer, such as the glass transition temperature (Tg), are dependent on the amount of the incorporated acrylate. cmu.edu

Table 2: Examples of Vinyl Chloride Copolymerization with Acrylates

| Comonomer | Polymerization Method | Resulting Polymer Structure | Key Findings |

| Vinyl Chloroacetate | Not specified | Poly[(vinyl chloride)-co-(vinyl chloroacetate)] | The incorporated chloroacetate groups can act as initiators for ATRP. cmu.edu |

| Methyl Acrylate | Precipitation Copolymerization | Random copolymer | Controllable copolymer composition can be achieved by adjusting monomer feed rates. doi.org |

| Styrene and (Meth)acrylates | Atom Transfer Radical Polymerization (ATRP) | Graft copolymers | Formation of graft copolymers confirmed by SEC, 1H NMR, and IR spectroscopy. cmu.edu |

| Butyl Acrylate and 2-(2-ethoxyethoxy)ethyl acrylate | Atom Transfer Radical Polymerization (ATRP) | Graft copolymers | Internal plasticization of PVC, with Tg dependent on the comonomer ratio. escholarship.org |

Tacticity Control in Polymerization

Tacticity refers to the stereochemical arrangement of chiral centers within a polymer chain, which significantly influences the material's physical properties such as crystallinity, strength, and melting point. wikipedia.org The main types of tacticity are isotactic (same stereochemistry), syndiotactic (alternating stereochemistry), and atactic (random stereochemistry). researchgate.net Achieving control over tacticity in radical polymerization is a significant challenge but a key goal for creating polymers with desired properties. researchgate.netchimia.chchimia.ch

Several strategies have been developed to influence the stereochemistry of polymers during radical polymerization:

Use of Lewis Acids: Lewis acids can chelate to the monomer and the growing polymer chain, creating a stereospecific environment that can favor a particular mode of monomer addition. researchgate.net For example, the use of ytterbium(III) triflate in the polymerization of methacrylamides has been shown to produce highly isotactic polymers. researchgate.net

Solvent Effects: The choice of solvent can also impact tacticity. Fluoroalcohols, for instance, are effective in promoting stereospecific polymerization through hydrogen bonding and steric interactions with the monomer and the polymer chain. chimia.ch

Temperature Control: Lower polymerization temperatures can enhance stereoregularity by increasing the energy difference between the transition states leading to different tacticities. researchgate.net

While these methods have been explored for various monomers, their application to this compound polymerization would be a logical extension to control the properties of polychloroacrylates. The stereoregularity of the polymer plays a crucial role in determining its properties. chimia.chchimia.ch

Reactions with Organozinc Compounds in Polymerization

Organozinc compounds can play a role in polymerization, both as initiators and as reagents in multicomponent reactions. researchgate.netkochi-tech.ac.jp While less reactive than Grignard or organolithium reagents, organozinc compounds have found applications in various organic syntheses. wikipedia.org

In the context of polymerization, organozinc compounds like diethylzinc (B1219324) have been investigated as initiators for radical polymerization. kochi-tech.ac.jp Due to their reactivity with air and water, they are often used in controlled environments or as stabilized complexes. kochi-tech.ac.jp

Organozinc reagents are also utilized in multicomponent reactions involving acrylates. researchgate.net For example, an uncatalyzed three-component reaction between an organozinc reagent, an acrylate, and an acyl chloride can produce α-substituted β-ketoesters. researchgate.net This type of reaction demonstrates the potential for organozinc compounds to participate in complex transformations involving acrylate functionalities.

The generation of organozinc reagents can be achieved through the direct insertion of zinc metal into organohalides, a process that can be facilitated by activating agents. nih.gov The choice of organozinc species can influence the subsequent reactivity. nih.gov In polymerization, catalyst systems involving organometallic compounds have been used for the copolymerization of vinyl chloride with acrylic monomers, where the organometallic compound can influence the nature of the resulting copolymer. iupac.org

Advanced Analytical and Spectroscopic Methodologies for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 3-chloroacrylate isomers and related compounds. It provides detailed information on the connectivity of atoms and their spatial relationships, which is critical for stereochemical assignment.

The geometric configuration of this compound isomers (E for trans and Z for cis) can be unambiguously determined by analyzing the vicinal coupling constants (³JHH) between the vinylic protons in ¹H NMR spectra. This analysis is based on the Karplus relationship, which correlates the magnitude of the coupling constant to the dihedral angle between the coupled protons. miamioh.edu

For the E-isomer, the vinylic protons are in a trans configuration, corresponding to a dihedral angle of approximately 180°. This geometry allows for maximum orbital overlap, resulting in a large coupling constant, typically in the range of 12–16 Hz. Conversely, the Z-isomer has its vinylic protons in a cis configuration (0° dihedral angle), leading to a significantly smaller coupling constant. While specific values for Z-3-chloroacrylate are less commonly reported, similar cis-alkene systems show coupling constants around 5-10 Hz. github.io This marked difference in J-values provides a definitive method for assigning the E/Z stereochemistry. For example, in studies of related 2-azetines, cis isomers displayed coupling constants around 10 Hz, while trans isomers were near 7 Hz. ipb.pt

Table 1: Typical ¹H NMR Vinylic Coupling Constants for E/Z Isomers

| Isomer | Configuration | Typical ³JHH (Hz) | Reference |

|---|---|---|---|

| E-isomer | trans | 12–16 | |

| Z-isomer | cis | 5–10 | github.io |

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. The chemical shifts (δ) of the carbon atoms are sensitive to their electronic environment, allowing for the identification of carbonyl, vinylic, and other carbons. Standard chemical shift tables show that carbons in C=C double bonds typically resonate between 115-140 ppm, while carbonyl carbons in acids and esters appear at 160-185 ppm. chemguide.co.uk

In the ¹³C NMR spectrum of cis-3-chloroacrylic acid recorded in CDCl₃, distinct peaks are observed that correspond to the three carbon atoms in the molecule. uwec.edu The carbonyl carbon (C=O) is the most deshielded due to the attached electronegative oxygen atoms. The vinylic carbons are distinguished by the influence of the chlorine substituent.

Table 2: ¹³C NMR Chemical Shifts for cis-3-Chloroacrylic Acid

| Carbon Atom | Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| Carbonyl (C=O) | 169.10 | uwec.edu |

| Vinylic Carbon (C-Cl) | 135.47 | uwec.edu |

| Vinylic Carbon (C-H) | 120.81 | uwec.edu |

¹H NMR spectroscopy is a powerful technique for monitoring reaction progress and detecting intermediates in real-time. In enzymatic studies involving this compound, ¹H NMR has been used to follow the conversion of the substrate into its products.

For instance, in the characterization of Cg10062, an enzyme with cis-3-chloroacrylic acid dehalogenase activity, ¹H NMR was employed to analyze the reaction mixture. acs.org Spectra recorded over time showed the diminishing signals of cis-3-chloroacrylate alongside the appearance of new signals corresponding to the product, malonate semialdehyde, as well as its hydrate (B1144303) and the subsequent non-enzymatic decarboxylation product, acetaldehyde. acs.org This application demonstrates the utility of ¹H NMR in elucidating reaction pathways by directly observing all proton-bearing species in solution. acs.orgresearchgate.net

Mass Spectrometry (MS) Applications in Mechanistic Studies

Mass spectrometry (MS) is a crucial analytical method for mechanistic studies, as it allows for the precise mass determination of molecules, intermediates, and modified biomolecules. bitesizebio.com Soft ionization techniques are particularly valuable because they can transfer ions from solution to the gas phase with minimal fragmentation. wikipedia.org

Electrospray ionization mass spectrometry (ESI-MS) is exceptionally well-suited for the analysis of ionic intermediates in solution, making it a cornerstone of mechanistic investigations in organic and biological chemistry. wikipedia.orgnih.gov ESI is a soft ionization method that generates ions directly from a liquid sample, allowing for the observation of species as they exist in solution. nih.gov

In the context of enzymes that metabolize this compound, such as cis-CaaD and its homologues, ESI-MS has been instrumental. nih.gov It is used to identify covalent adducts formed between the enzyme and substrate analogues or inactivators. nih.gov For example, mechanistic studies have utilized ESI-MS to detect enzymes that have been covalently modified, providing direct evidence for catalytic mechanisms that proceed through such intermediates. nih.govnih.gov This ability to trap and identify transient species is critical for understanding the step-by-step process of catalysis.

Matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is another soft ionization technique that is highly effective for the analysis of large biomolecules like proteins and peptides. wikipedia.org In a typical MALDI experiment, the analyte is co-crystallized with a matrix material that absorbs laser energy, facilitating the desorption and ionization of the analyte with minimal fragmentation. wikipedia.orgbruker.com

MALDI-MS has been applied in mechanistic studies of enzymes that act on this compound derivatives. A prominent application is in peptide mapping to identify the specific site of covalent modification within an enzyme. acs.orgnih.gov For example, after the inactivation of the enzyme Cg10062 by a substrate analogue, the modified protein was digested with a specific protease. The resulting peptide mixture was then analyzed by MALDI-MS. acs.org By comparing the mass spectrum of the modified peptides to that of the unmodified enzyme, a peptide with an increased mass was identified, pinpointing the exact location of the covalent modification and thus identifying a key active site residue. acs.org

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a powerful analytical tool for identifying the functional groups present in a molecule. longdom.orgnih.gov When a molecule is irradiated with infrared energy, its covalent bonds vibrate at specific frequencies, resulting in an absorption of energy at those frequencies. savemyexams.com This creates an IR spectrum, which serves as a unique molecular "fingerprint." wiley.com

The precise positions of these bands can be influenced by the molecule's stereochemistry (cis vs. trans isomer) and its molecular environment. adhesivesmag.com By analyzing the presence and position of these characteristic peaks, researchers can verify the identity and structural integrity of this compound.

Table 1: Expected IR Absorption Bands for this compound

| Functional Group | Type of Vibration | Approximate Wavenumber (cm⁻¹) | Expected Intensity |

| Carbonyl (C=O) | Stretch | 1630–1820 | Strong |

| Alkene (C=C) | Stretch | 1620–1680 | Medium to Weak |

| C-O (Ester) | Stretch | 1000–1300 | Strong |

| C-Cl | Stretch | 500–800 | Medium to Strong |

Chromatographic Techniques for Purity and Reaction Monitoring

Chromatography encompasses a set of laboratory techniques used to separate the components of a mixture. wikipedia.org For a compound like this compound, chromatographic methods are essential for determining sample purity and for monitoring the progress of a chemical reaction. umass.edulibretexts.org